molecular formula C20H22O2 B8450504 2,2'-Dimethoxy-5,5'-di(prop-2-en-1-yl)-1,1'-biphenyl CAS No. 68592-16-5

2,2'-Dimethoxy-5,5'-di(prop-2-en-1-yl)-1,1'-biphenyl

Cat. No. B8450504
CAS RN: 68592-16-5
M. Wt: 294.4 g/mol
InChI Key: GJMNJXRWNDXTIM-UHFFFAOYSA-N
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Patent
US09000231B2

Procedure details

The 4,4′-diallyl-2,2′-bianisole is added to a mixture of aluminum chloride, thiourea and 1,2-dichloroethane slowly over 3 hours at 50° C. Temperature and stirring is maintained for an additional 3-4 hours. Reaction mix is cooled and added to HCl and phases are separated. The organic layer is added to charcoal, filtered and the solvent distilled, to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([C:12]2[C:13]([O:21]C)=[CH:14][CH:15]=[C:16]([CH2:18][CH:19]=[CH2:20])[CH:17]=2)[C:7]([O:10]C)=[CH:8][CH:9]=1)[CH:2]=[CH2:3].[Cl-].[Al+3].[Cl-].[Cl-].NC(N)=S.Cl>ClCCCl>[CH2:3]=[CH:2][CH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([C:12]2[CH:17]=[C:16]([CH2:18][CH:19]=[CH2:20])[CH:15]=[CH:14][C:13]=2[OH:21])[CH:5]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C=1C=C(C(=CC1)OC)C=1C(=CC=C(C1)CC=C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Temperature and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional 3-4 hours
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
mix
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
are separated
ADDITION
Type
ADDITION
Details
The organic layer is added to charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled

Outcomes

Product
Name
Type
product
Smiles
C=CCC=1C=CC(=C(C1)C=2C=C(C=CC2O)CC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.